3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields .
Scientific Research Applications
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications, including:
Safety and Hazards
While specific safety and hazard information for 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is not available, general precautions should be taken while handling this compound. This includes avoiding dust formation, breathing vapors, mist, or gas, and using personal protective equipment .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, including 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride, continues to attract attention due to its wide array of interesting biological activities . Future research may focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the physical and chemical properties of this compound.
Mechanism of Action
Target of Action
The primary target of 3-Cyclobutylidene-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3-Cyclobutylidene-8-azabicyclo[32Compounds with similar structures have been used for the development of pi3k inhibitors , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by 3-Cyclobutylidene-8-azabicyclo[32Given its potential role as a pi3k inhibitor , it may affect pathways related to cell growth, proliferation, and survival.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclobutylidene-8-azabicyclo[32The molecular weight of the compound is 19972 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-Cyclobutylidene-8-azabicyclo[32If it acts as a pi3k inhibitor , it may inhibit cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific chemical structure and the resulting biological activities.
Properties
IUPAC Name |
3-cyclobutylidene-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-8(3-1)9-6-10-4-5-11(7-9)12-10;/h10-12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYEDDNNYLGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC3CCC(C2)N3)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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